![molecular formula C11H7NOS B12357675 9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)

9bH-thieno[2,3-c]isoquinolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-c]isoquinolin-5(4H)-one, commonly referred to as TIQ-A, is a compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). Initially studied for its efficacy in various in vivo models, TIQ-A has demonstrated significant potential in inhibiting multiple enzymes within the PARP family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TIQ-A has been performed using various methods, including the Suzuki-Miyaura cross-coupling reaction followed by a multistep reaction sequence. This method has yielded TIQ-A in overall yields ranging from 14% to 33% . Additionally, continuous flow synthesis has been employed to improve the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one, has also been demonstrated .

Industrial Production Methods: While specific industrial production methods for TIQ-A are not extensively documented, the continuous flow synthesis method mentioned above suggests potential scalability for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: TIQ-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its selectivity and efficacy.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of TIQ-A include palladium catalysts for the Suzuki-Miyaura cross-coupling reaction and various alkylating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions include various substituted derivatives of TIQ-A, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one .

Wissenschaftliche Forschungsanwendungen

TIQ-A has been extensively studied for its potential as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1). Its broad inhibition profile indicates that it could serve as a scaffold for developing specific inhibitors for certain PARP enzymes . Additionally, TIQ-A has been utilized in the development of inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling

Wirkmechanismus

TIQ-A exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). By binding to the catalytic domain of PARP1, TIQ-A prevents the enzyme from carrying out its function of ADP-ribosylation, a post-translational modification critical for DNA repair and other cellular processes . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, which is particularly useful in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

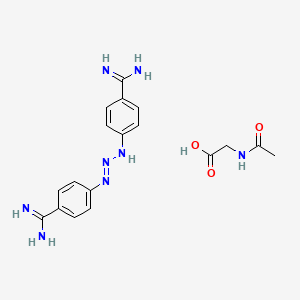

TIQ-A is structurally similar to other thienoisoquinolinone derivatives, such as thieno[3,2-c]isoquinolin-5(4H)-one. TIQ-A’s broad inhibition profile sets it apart, making it a versatile scaffold for developing specific inhibitors for various PARP enzymes . Other similar compounds include 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) and N-methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (N-methyl-®-salsolinol), which are known for their neurotoxic and neuroprotective properties .

Eigenschaften

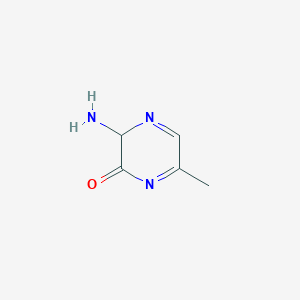

Molekularformel |

C11H7NOS |

|---|---|

Molekulargewicht |

201.25 g/mol |

IUPAC-Name |

9bH-thieno[2,3-c]isoquinolin-5-one |

InChI |

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6,9H |

InChI-Schlüssel |

AEQZALOENRXPBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3C=CSC3=NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)

![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)